Nvs mllt-1

Epigenetics YEATS Domain MLLT1

Validating epigenetic targets requires potent, selective probes with matched negative controls to avoid off-target artifacts. NVS-MLLT-1 solves this by providing: • 150 nM potency against MLLT3 (AF9), 2.4x stronger than SGC-iMLLT for cleaner on-target engagement in leukemia models • >266-fold selectivity over bromodomain CECR2, minimizing confounding cross-reactivity in profiling screens • Includes NVS-MLLT-C negative control (sold separately) for artifact deconvolution - increasingly required by high-impact journals • ≥98% purity (HPLC), soluble in DMSO/ethanol, Kd characterized for wild-type & cancer mutants T1/T3

Molecular Formula C23H23N5O
Molecular Weight 385.5 g/mol
Cat. No. B10821026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvs mllt-1
Molecular FormulaC23H23N5O
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C=NC=C5
InChIInChI=1S/C23H23N5O/c1-15-3-2-10-28(15)14-22-26-20-7-6-19(12-21(20)27-22)25-23(29)17-4-5-18-13-24-9-8-16(18)11-17/h4-9,11-13,15H,2-3,10,14H2,1H3,(H,25,29)(H,26,27)/t15-/m0/s1
InChIKeyZRTFTZCKJUNZIU-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NVS-MLLT-1: MLLT1/3 YEATS Domain Inhibitor


NVS MLLT-1 (compound 3; CAS 2561471-13-2) is a small-molecule chemical probe that selectively inhibits the YEATS domain of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3). It binds to the acetyl-lysine/crotonyl-lysine reader pocket of these epigenetic proteins, disrupting their interaction with acylated histone tails. Key distinguishing features include a well‑characterized negative control probe (NVS‑MLLT‑C) and a defined selectivity profile across YEATS family proteins and bromodomains [1]. The compound is supplied as a ≥98% HPLC‑pure solid and is soluble in DMSO up to 50 mM, making it suitable for in vitro and cellular assays targeting MLL‑rearranged leukemias and other MLLT1/3‑driven malignancies .

1 YEATS domain inhibition studies (MLLT1/3)
2 Isoform-selectivity profiling context
3 Matched negative control NVS-MLLT-C available

Why NVS-MLLT-1 Is Not Interchangeable


Substituting NVS MLLT-1 with another MLLT1/3 YEATS domain inhibitor introduces significant experimental uncertainty. Inhibitors in this class exhibit divergent chemotypes, potency shifts against MLLT1 versus MLLT3, and variable off‑target landscapes. For instance, the orthogonal probe SGC‑iMLLT possesses an indazole core instead of the isoquinoline of NVS MLLT‑1, resulting in different cellular target engagement and transcriptional effects [1]. PFI‑6 shows a distinct selectivity fingerprint . Furthermore, the availability of a matched negative control (NVS‑MLLT‑C) allows for deconvolution of on‑target versus off‑target effects—a capability not offered by many alternative probes [2]. Interchanging compounds without accounting for these differences can compromise the reproducibility and interpretability of epigenetic studies.

Potency MLLT3 isoform potency may differ from earlier probes; class-level comparisons require assay-specific review.
Selectivity Isoform selectivity profiles (MLLT1 vs MLLT3) may shift between chemical probes; direct replacement may alter phenotype interpretation.
Controls Absence of a matched negative control complicates on-target deconvolution; comparator compounds may lack validated inactive analogs.

NVS-MLLT-1: Quantitative Comparison


Superior MLLT3 Potency over SGC-iMLLT

NVS MLLT-1 exhibits an IC₅₀ of 150 nM for the MLLT1 YEATS domain in a TR‑FRET assay, compared to SGC‑iMLLT’s 260 nM and PFI‑6’s 140 nM under similar in vitro conditions [1][2]. While PFI‑6 is marginally more potent on MLLT1, NVS MLLT-1 offers a distinct chemotype (isoquinoline vs. PFI‑6’s unique scaffold) and a matched negative control, which PFI‑6 lacks.

MLLT3 Potency vs SGC-iMLLT
Cross-study comparable
NVS-MLLT-1 MLLT3 IC50 254 nM; SGC-iMLLT ~600 nM (2.4-fold improvement)
Supports MLLT3-focused concentration-response study design
Biochemical TR-FRET assay; absolute values assay-dependent
Epigenetics YEATS Domain MLLT1 Inhibitor

MLLT1/3 Potency: PFI-6 Comparison

NVS MLLT-1 displays an IC₅₀ of 254 nM for the MLLT3 (AF9) YEATS domain, whereas SGC‑iMLLT binds MLLT3 with a Kd of 77 nM (approximately 3.3‑fold tighter) [1]. This differential preference (NVS MLLT‑1 is slightly MLLT1‑selective; SGC‑iMLLT is MLLT3‑selective) is critical for experiments designed to dissect MLLT1‑ versus MLLT3‑mediated transcriptional programs.

PFI-6 Head-to-Head
Cross-study comparable
MLLT1: 150 nM (NVS) vs 140 nM (PFI-6); MLLT3: 254 nM vs 160 nM (~1.6-fold difference)
Isoform selectivity context; consider matched control availability
Binding assay; experimental design may reflect isoform preference
MLLT3 AF9 YEATS Domain Inhibitor Selectivity

Selectivity over YEATS2/4 and Bromodomains

NVS MLLT‑1 is selective for MLLT1/3 over YEATS2 and YEATS4 (IC₅₀s >20 μM for both) and over the CECR2 bromodomain (IC₅₀ >40 μM) . SGC‑iMLLT also shows selectivity for YEATS1/3 over YEATS2/4 (IC₅₀s >10 μM) and across a panel of 48 bromodomains at 50 μM [1]. Both probes exhibit a clean selectivity window, but NVS MLLT‑1 has been more extensively profiled in vendor‑provided selectivity panels.

Bromodomain Selectivity
Direct head-to-head
>266-fold selectivity over CERC2
Supports pathway-specific interpretation; off-target review recommended
Panel-based selectivity context; bromodomain/YEATS panel
Epigenetic Selectivity YEATS2 YEATS4 Bromodomain

Binding to Oncogenic MLLT1 Mutants

NVS MLLT‑1 is paired with a structurally similar negative control compound, NVS‑MLLT‑C, which lacks activity against MLLT1/3 but retains a subset of off‑target interactions observed with the active probe [1]. In contrast, SGC‑iMLLT and PFI‑6 do not have widely available, well‑validated negative controls, making it difficult to distinguish on‑target from off‑target effects in cellular assays [2].

Mutant Binding Affinity
Direct comparison
Kd wild-type: 0.18 µM; T1 mutant: 0.24 µM; T3 mutant: 0.22 µM
Supports mutant-background dose-response context
SPR/ITC measurement; modest affinity reduction in mutant models
Chemical Probe Negative Control Off-Target Deconvolution

Matched Negative Control NVS-MLLT-C

NVS MLLT-1 binds wild‑type MLLT1 with a Kd of 0.18 μM and maintains comparable affinity for clinically relevant T1 (in‑frame insertion) and T3 (missense) mutants (Kd = 0.24 μM and 0.22 μM, respectively) [1]. In contrast, the activity of SGC‑iMLLT and PFI‑6 on these oncogenic mutants has not been systematically reported, making NVS MLLT‑1 the more predictable tool for studies involving mutant ENL.

Control Compound Validation
Supporting evidence
NVS-MLLT-C loses activity at 5 of 6 identified off-targets
Supports on-target vs off-target deconvolution
Broad-panel selectivity profiling; matched structural analog
MLLT1 Mutants Acute Myeloid Leukemia Wilms Tumor Hotspot Mutations

NVS-MLLT-1: Application Scenarios


MLLT3-Driven Oncogenic Mechanisms

Given its dual inhibition of MLLT1 and MLLT3 YEATS domains (IC₅₀ 150 and 254 nM, respectively) and validated selectivity over YEATS2/4 and bromodomains [1], NVS MLLT‑1 is well‑suited for dose‑response studies in MLL‑fusion leukemia models (e.g., MV‑4‑11, MOLM‑13) to assess the requirement for ENL/AF9 reader function in maintaining oncogenic transcription. The matched negative control NVS‑MLLT‑C enables rigorous on‑target confirmation [2].

Target Validation with Matched Controls

NVS MLLT‑1’s demonstrated potency against wild‑type ENL (Kd 0.18 μM) and retention of activity on T1 and T3 hotspot mutants (Kd 0.24 and 0.22 μM) [3] makes it the probe of choice for studying AML or Wilms tumor cells harboring these mutations. Unlike SGC‑iMLLT or PFI‑6, NVS MLLT‑1 provides documented mutant‑binding data, ensuring predictable inhibition across genetic backgrounds.

Structural Biology of MLLT1 Mutants

For large‑scale chemical biology or drug discovery campaigns where off‑target deconvolution is paramount, NVS MLLT‑1 paired with NVS‑MLLT‑C offers a unique advantage. While SGC‑iMLLT and PFI‑6 lack validated negative controls [2], NVS MLLT‑1 enables researchers to distinguish MLLT1/3‑dependent phenotypes from background noise, reducing false‑positive hit rates and improving screen reproducibility.

Epigenetic Profiling with Bromodomain Selectivity

With high solubility in DMSO (≥38.5 mg/mL) and a defined binding pocket in the YEATS domain , NVS MLLT‑1 is suitable for biophysical assays (ITC, SPR, TR‑FRET) and co‑crystallization efforts aimed at understanding ENL‑inhibitor interactions or developing next‑generation ligands.

Application
Selection Property
Validation Focus
MLLT3-driven leukemia model studies
Isoform potency profile review
MLLT3 target engagement endpoints
Target engagement validation with matched negative control
Matched control compound availability
On-target effect deconvolution
MLLT1 mutant structural biology studies
Quantified mutant binding affinity context
Mutant SAR and inhibitor design
Epigenetic reader domain profiling
Selectivity over bromodomain family
YEATS domain-specific chromatin response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nvs mllt-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.